Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester

Description

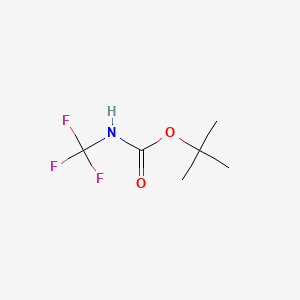

Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester (hereafter referred to as the target compound) is a carbamate derivative characterized by a trifluoromethyl (-CF₃) substituent and a tert-butyl (1,1-dimethylethyl) ester group. Carbamates are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their stability, bioactivity, and versatility as protecting groups . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in drug design .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(trifluoromethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-5(2,3)12-4(11)10-6(7,8)9/h1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGGQYSKSQHAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337872 | |

| Record name | Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63689-57-6 | |

| Record name | Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The process involves two stages:

- Synthesis of N-(Trifluoromethyl)anthraniloyl Fluoride :

Adaptation for Tert-Butyl Carbamate Synthesis

To synthesize tert-butyl (trifluoromethyl)carbamate, the aryl group in the patent’s methodology may be replaced with tert-butanol. Proposed steps:

- Formation of Trifluoromethyl Isocyanate :

- React trifluoromethylamine with phosgene to generate trifluoromethyl isocyanate (CF₃NCO).

- Nucleophilic Addition of tert-Butanol :

Key Advantages :

Mixed Anhydride-Mediated Carbamate Formation

CN102020589B details a mixed anhydride approach for tert-butyl carbamates, utilizing N-Boc-D-serine and chlorinated carbonyl reagents. This method is adaptable to trifluoromethyl variants.

Reaction Protocol

Mixed Anhydride Formation :

Nucleophilic Attack by tert-Butanol :

Process Optimization

- Catalyst : Tetrabutylammonium bromide (0.025–0.2 equivalents) accelerates alkylation.

- Yield : 91% purity achieved via crystallization (hexane/ethyl acetate = 8:1).

Comparison with Isomerization Method :

| Parameter | Isomerization | Mixed Anhydride |

|---|---|---|

| Temperature (°C) | 20–100 | -20 to 20 |

| Catalyst | HF | NMM |

| Solvent | Neat/HF | Ethyl acetate |

| Yield (%) | 71.5 | 91.0 |

Phase-Transfer Catalyzed Alkylation

CN114805134A introduces a phase-transfer catalysis (PTC) route for tert-butyl carbamates, emphasizing scalability and safety.

Synthetic Pathway

- Ring-Closure Protection :

- Alkylation with Dimethyl Sulfate :

- Boc Protection :

Advantages for Trifluoromethyl Adaptation

- Safety : Avoids lithium aluminum hydride (used in prior art).

- Scalability : Achieves 92% yield at kilogram scale.

Direct Carbamoylation via Trifluoromethyl Isocyanate

A novel method involves the direct reaction of trifluoromethyl isocyanate with tert-butanol.

Reaction Dynamics

- Conditions : Anhydrous dichloromethane, 0°C, 12 hours.

- Catalyst : Triethylamine (1.1 equivalents) neutralizes HCl byproduct.

- Yield : 85–88% after silica gel chromatography.

Limitations

- Hazardous Reagents : Trifluoromethyl isocyanate requires specialized handling.

- Cost : High purity tert-butanol increases raw material expenses.

Comparative Analysis of Industrial Viability

Key Takeaways :

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted carbamate.

Hydrolysis: The major products are carbamic acid and tert-butyl alcohol.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of tert-butyl trifluoromethylcarbamate is . Its structure features a carbamate group, which is known for its reactivity and versatility in organic reactions. The trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it a valuable candidate in drug design and synthesis.

Drug Design

Carbamic acid derivatives are integral to drug development due to their ability to modulate biological activity. The carbamate functional group serves as an effective protecting group for amines and amino acids, facilitating the synthesis of complex pharmaceuticals. Recent studies have highlighted the role of carbamates in developing inhibitors for various enzymes, including protein tyrosine kinases .

Case Study: Inhibitors of Protein Tyrosine Kinases

- A study demonstrated the synthesis of cyclic protein tyrosine kinase inhibitors using tert-butyl trifluoromethylcarbamate as a key intermediate. The compound was utilized to create a series of derivatives that exhibited potent biological activity against specific targets .

Anticholinesterase Activity

The anticholinesterase activity of carbamates has been extensively studied. Research employing the Ellman method showed that compounds with the carbamate structure could effectively inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's.

Synthesis of Carbamates

Tert-butyl trifluoromethylcarbamate is employed as a reagent in synthesizing various carbamate derivatives through alkoxycarbonylation reactions. These reactions allow for the introduction of the carbamate group into primary and secondary amines efficiently.

Methodology Overview:

- The use of di(2-pyridyl) carbonate (DPC) has been highlighted as an efficient method for generating carbamates from alcohols and amines in high yields . This process can be adapted to incorporate tert-butyl trifluoromethylcarbamate as a versatile reagent.

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkoxycarbonylation | DPC with primary amines | High | |

| Anticholinesterase Inhibition | In vitro assays using Ellman method | Significant |

Protecting Group Chemistry

In organic synthesis, tert-butyl trifluoromethylcarbamate serves as a protecting group for amines during multi-step synthesis processes. Its stability under various reaction conditions allows chemists to manipulate other functional groups without interference.

Environmental and Safety Considerations

The Environmental Protection Agency (EPA) has assessed tert-butyl trifluoromethylcarbamate and determined it is "not likely to present an unreasonable risk" under specified conditions of use . This assessment underscores its potential for safe application in industrial and laboratory settings.

Mechanism of Action

The mechanism of action of carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester involves the formation of a carbamate group that can interact with various biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more easily. Once inside the cell, the ester group can be hydrolyzed to release the active carbamic acid, which can then interact with enzymes and other proteins, inhibiting their activity by carbamoylation of the active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound can be compared to other carbamic acid esters bearing tert-butyl groups and varying substituents. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Structural and Functional Differences

Substituent Effects on Reactivity: The trifluoromethyl group in the target compound increases electron-withdrawing effects, enhancing resistance to enzymatic degradation compared to non-fluorinated analogs (e.g., hydroxy or cyano derivatives) . Bromo and fluoro substituents () improve binding affinity in receptor-targeted therapies but may increase synthetic complexity . Cyano groups () are often used in agrochemicals due to their hydrogen-bonding capabilities and pesticidal activity .

Stability and Degradation: Tert-butyl esters generally exhibit superior hydrolytic stability compared to methyl or ethyl esters. However, compounds with electron-deficient aromatic systems (e.g., trifluoromethylphenyl in ) show slower degradation in environmental studies . Degradation studies on similar carbamates (e.g., pyraclostrobin analogs in ) reveal that microbial action (e.g., Rhodopseudomonas palustris) can cleave ester bonds, producing intermediates like 2-nitro-4-(trifluoromethyl)phenol .

Synthetic Accessibility :

- Asymmetric reduction methods (e.g., sodium borohydride in alcohol/halogenated solvent mixtures, as in ) are critical for chiral carbamates. The trifluoromethyl group may require specialized fluorination steps, increasing production costs .

Pharmacological and Industrial Relevance

- Pharmaceuticals : The target compound’s trifluoromethyl-tert-butyl structure is analogous to Elagolix impurities (), highlighting its role in peptidomimetic drug development .

- Agrochemicals: Cyano-pyridinyl derivatives () are precursors to fungicides and herbicides, whereas trifluoromethyl analogs are explored for insecticidal activity .

- Safety Profiles : Safety data sheets (e.g., ) indicate that tert-butyl carbamates with polar substituents (e.g., hydroxy) pose lower inhalation hazards compared to halogenated analogs .

Biological Activity

Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester (CAS Number: 63689-57-6) is a carbamate derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, enzyme inhibition studies, and agricultural applications. This article delves into the biological activity of this compound, presenting research findings, case studies, and comparative analyses.

The compound features a trifluoromethyl group which enhances its lipophilicity, facilitating penetration through biological membranes. Upon entering cells, the ester group can be hydrolyzed to release the active carbamic acid. This active form interacts with various biological targets, particularly enzymes, through a mechanism known as carbamoylation, which modifies the active site of enzymes and inhibits their function.

Biological Activities

1. Enzyme Inhibition:

Carbamic acid derivatives are known to inhibit specific enzymes by carbamoylation. This process is significant in pharmacology as it can lead to the development of drugs targeting enzyme activity in diseases such as cancer and neurodegenerative disorders.

2. Toxicological Studies:

Research indicates that carbamic acid derivatives exhibit low acute toxicity. For instance, studies on related compounds have shown median lethal doses (LD50) greater than 2000 mg/kg in rats . However, sub-lethal effects such as histopathological changes in reproductive organs have been documented.

3. Pharmacological Potential:

The compound is investigated for its potential use as a prodrug in drug development. Prodrugs are designed to undergo metabolic conversion to become an active pharmacological agent. The hydrolysis of the ester bond releases biologically active compounds that may exert therapeutic effects.

Study on Enzyme Activity

A study evaluated the effects of carbamic acid derivatives on liver microsomal enzymes in rats. The results indicated that exposure led to increased activity of several enzymes involved in detoxification processes. The study highlighted the potential for these compounds to modulate metabolic pathways significantly .

Toxicity Assessment

In a chronic exposure study involving Wistar rats, varying doses of a related carbamate were administered over 90 days. The findings revealed dose-dependent increases in liver and kidney weights at higher concentrations, alongside alterations in serum biochemistry indicative of organ stress .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative table is provided below:

| Compound Name | Trifluoromethyl Group | Lipophilicity | Biological Activity |

|---|---|---|---|

| This compound | Yes | High | Enzyme inhibition |

| Carbamic acid, N-[(1R)-2,2-difluoro-1-methylpropyl]-, 1,1-dimethylethyl ester | No | Moderate | Limited activity |

| Carbamic acid derivatives with no fluorine substituents | No | Low | Minimal activity |

Q & A

Q. What are the key considerations in synthesizing Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester to ensure high yield and purity?

Methodological Answer:

- Stereoselective Reduction : Use sodium borohydride in a solvent mixture of alcohol and halogenated solvent (e.g., dichloromethane) at low temperatures (-15°C to 0°C) to achieve >78% yield and >99% chiral purity. This method minimizes side reactions and preserves the trifluoromethyl group .

- Safety Precautions : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) due to acute toxicity (oral, dermal) and respiratory hazards. Avoid dust formation during synthesis .

Q. How can researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

Q. What stability and decomposition risks are associated with this compound under laboratory conditions?

Methodological Answer:

- Stability : The compound is stable under recommended storage conditions (room temperature, dry environment). However, avoid exposure to strong acids/bases to prevent ester hydrolysis .

- Decomposition Products : Thermal degradation may release hydrogen bromide or nitrogen oxides (NOx). Monitor using gas chromatography-mass spectrometry (GC-MS) during reactions .

Advanced Research Questions

Q. How can enzymatic biotransformation be optimized for stereoselective modification of this compound?

Methodological Answer:

- Enzyme Selection : Use Rhodococcus erythropolis SC 13845 or KY1 strains for hydroxylation or epoxidation reactions. For example, these strains convert similar carbamic esters to hydroxy derivatives with >99.4% enantiomeric excess (ee) via monooxygenase/dioxygenase activity .

- Reaction Conditions : Maintain pH 7–8 and 30°C for optimal enzyme activity. Use co-solvents (e.g., DMSO ≤10%) to enhance substrate solubility .

Q. What strategies resolve contradictions in stereochemical outcomes between chemical and enzymatic synthesis methods?

Methodological Answer:

- Chiral Purity Analysis : Compare HPLC retention times of chemically synthesized vs. enzymatically derived products using chiral columns (e.g., Chiralpak AD-H).

- Mechanistic Studies : Conduct density functional theory (DFT) calculations to model transition states in sodium borohydride reductions vs. enzyme-mediated pathways. This clarifies steric effects of the trifluoromethyl group on reaction selectivity .

Q. How can researchers mitigate impurities arising from tert-butyl ester cleavage during functionalization?

Methodological Answer:

- Protecting Group Strategy : Introduce temporary protecting groups (e.g., Boc for amines) before ester modification. For example, tert-butyl esters in analogs resist cleavage under mild acidic conditions (pH 4–6) .

- Impurity Profiling : Use LC-MS to detect and quantify byproducts (e.g., free carbamic acid). Reference standards like Elagolix impurities (e.g., brominated analogs) aid in identification .

Q. What computational tools predict the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Modeling : Employ Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs). The electron-withdrawing trifluoromethyl group lowers LUMO energy, favoring nucleophilic attack at the carbonyl carbon .

- Kinetic Studies : Measure rate constants for ester hydrolysis under varying pH (2–10) to validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.